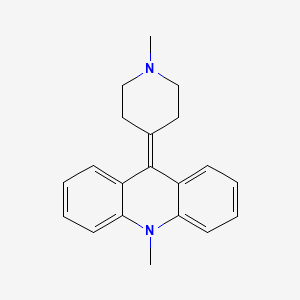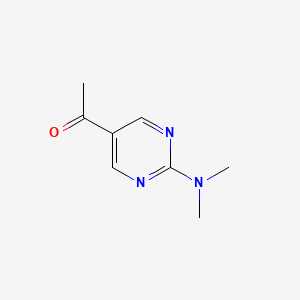
1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンは、分子式C8H11N3Oの有機化合物です。これは、ピリミジン環の2位にジメチルアミノ基、5位にエタノン基を有するピリミジン誘導体です。
製造方法
合成ルートと反応条件: 1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンの合成は、通常、2-クロロ-5-ジメチルアミノピリミジンとアセチルクロリドをトリエチルアミンなどの塩基の存在下で反応させることで行われます。反応は還流条件下で行われ、生成物は再結晶またはカラムクロマトグラフィーによって精製されます。
工業的生産方法: 1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンの工業的生産は、同様の合成ルートを使用しますが、より大規模で行われます。自動反応器や連続フローシステムの使用により、生産プロセスの効率と収率を向上させることができます。HPLC(高速液体クロマトグラフィー)などの品質管理対策を適用して、最終製品の純度を保証します。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone typically involves the reaction of 2-chloro-5-dimethylaminopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
化学反応の分析
反応の種類: 1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するN-オキシドを生成することができます。
還元: 還元反応により、エタノン基をアルコールに変換することができます。
置換: ジメチルアミノ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が典型的な還元剤です。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。これは、多くの場合、触媒の存在下または酸性/塩基性条件下で行われます。
主な生成物:
酸化: ピリミジン環のN-オキシド。
還元: 1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノール。
置換: 使用される求核剤に応じて、さまざまな置換ピリミジン誘導体。
科学研究での応用
1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用の研究に使用できるほか、生化学アッセイにおけるプローブとしても使用できます。
産業: 農薬やその他の特殊化学品の製造に使用されます。
科学的研究の応用
1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。ジメチルアミノ基は、水素結合や静電相互作用に関与することができます。一方、エタノン基は、さらなる化学修飾のための反応部位として機能することができます。これらの相互作用は、生物学的経路の活性を調節し、化合物の全体的な効果に影響を与える可能性があります。
類似化合物:
- 1-(2,4-ジメチルピリミジン-5-イル)エタノン
- 1-(4-メチル-2-モルホリン-4-イル-ピリミジン-5-イル)エタノン
- 1-(4-メチル-2-メチルスルファニル-ピリミジン-5-イル)エタノン
比較: 1-(2-(ジメチルアミノ)ピリミジン-5-イル)エタノンは、ジメチルアミノ基の存在によりユニークです。これは、明確な電子特性と立体特性を付与します。そのため、アナログと比較して、特定の化学反応でより反応性が高くなります。
類似化合物との比較
- 1-(2,4-Dimethylpyrimidin-5-yl)ethanone
- 1-(4-Methyl-2-morpholin-4-yl-pyrimidin-5-yl)ethanone
- 1-(4-Methyl-2-methylsulfanyl-pyrimidin-5-yl)ethanone
Comparison: 1-(2-(Dimethylamino)pyrimidin-5-yl)ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties This makes it more reactive in certain chemical reactions compared to its analogs
特性
CAS番号 |
265107-46-8 |
|---|---|
分子式 |
C8H11N3O |
分子量 |
165.19 g/mol |
IUPAC名 |
1-[2-(dimethylamino)pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C8H11N3O/c1-6(12)7-4-9-8(10-5-7)11(2)3/h4-5H,1-3H3 |
InChIキー |
GRJYPJAIITXYGZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN=C(N=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


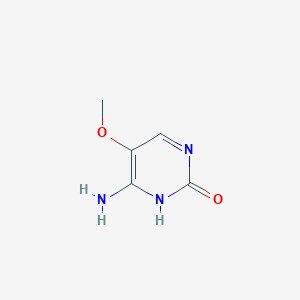

![1-(3-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one](/img/structure/B11770919.png)
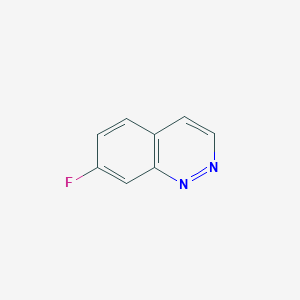
![2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11770927.png)


![(1R)-1-[(1S,8S)-9,9-dimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-3-methylbutan-1-amine](/img/structure/B11770932.png)
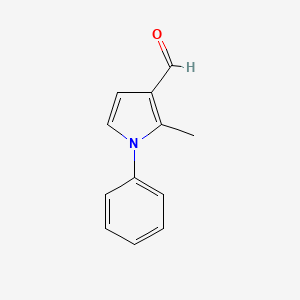
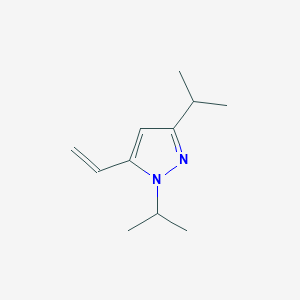

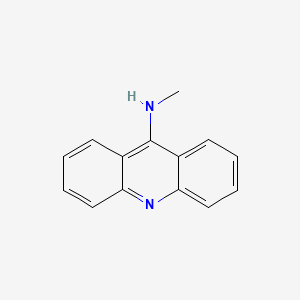
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B11770974.png)
